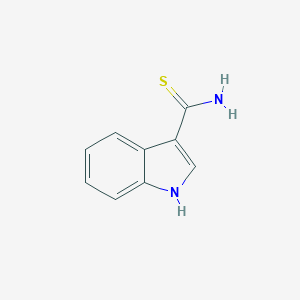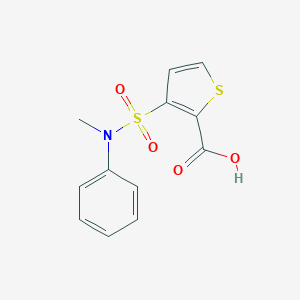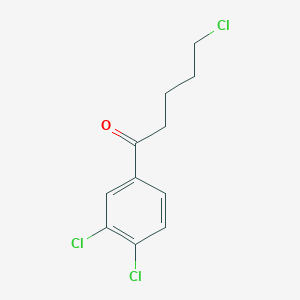
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane” is a chemical compound. Based on its name, it contains a pentane (five-carbon alkane) backbone with a carbonyl group (C=O) at the first carbon, a chlorine atom at the fifth carbon, and a 3,4-dichlorophenyl group attached to the first carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3,4-dichlorophenyl compound with a 5-chloro-1-pentanone derivative. The exact method would depend on the available starting materials and the desired conditions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a linear five-carbon chain (the pentane backbone), with a carbonyl group (C=O) at one end, a chlorine atom at the other end, and a 3,4-dichlorophenyl group attached to the carbonyl carbon .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The carbonyl group is a common site for nucleophilic attack, and the chlorine atoms could potentially be replaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its structure: it would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to its large hydrocarbon portion .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols and Their Effects on Aquatic Environments
- Chlorophenols, including compounds similar to 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane, have been evaluated for their environmental impact. They exhibit moderate toxicity to mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. Bioaccumulation is expected to be low, but these compounds can exert strong organoleptic effects (Krijgsheld & Gen, 1986).
Biodegradation of Chlorinated Phenols
- Zero valent iron and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, suggesting a pathway for mitigating the environmental impact of such compounds. The removal process involves dechlorination, sorption, and co-precipitation (Gunawardana, Singhal, & Swedlund, 2011).
Toxicological Aspects
Toxicity and Mechanisms in Fish
- Chlorophenols can cause oxidative stress, affect the immune system, disrupt endocrine functions, induce apoptosis, and foster a cancer-prone environment in fish. These toxic effects may be direct or through metabolic products, highlighting the importance of understanding the toxicological mechanisms of chlorinated compounds (Ge et al., 2017).
Chlorinated Hydrocarbons as Endocrine Disruptors
- Compounds like DDT and its metabolite DDE, similar in nature to chlorinated phenyl compounds, act as endocrine disruptors in humans and wildlife. They demonstrate how chlorinated compounds can impact reproductive and immune systems through estrogen-disrupting action, potentially implicating mitochondrial function as part of their mode of action (Burgos-Aceves et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1-(3,4-dichlorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYADSJHFDKSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645149 |
Source


|
| Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane | |
CAS RN |
150780-71-5 |
Source


|
| Record name | 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150780-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

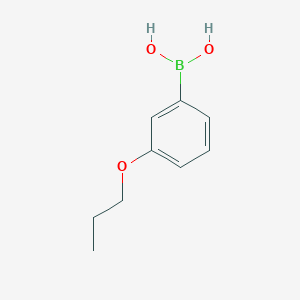
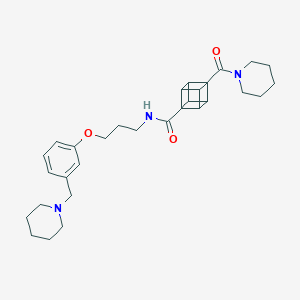
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
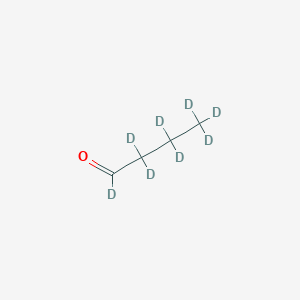
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
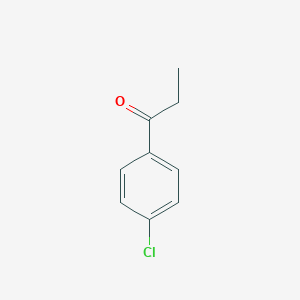
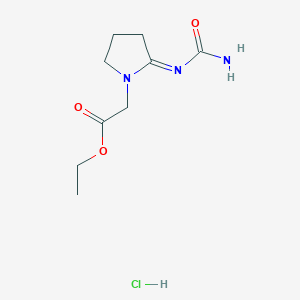
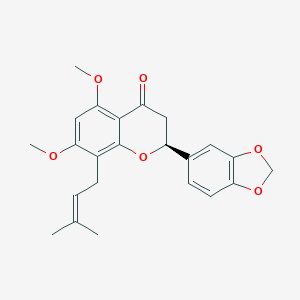
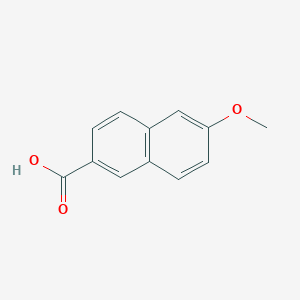
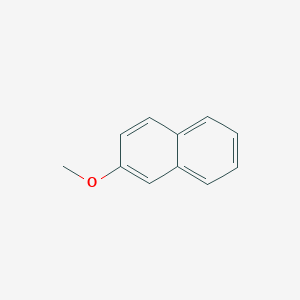
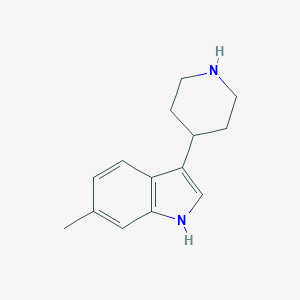
![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
